molecular formula C23H20FN3O4 B11461218 N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide

N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B11461218
M. Wt: 421.4 g/mol
InChI Key: RBENHJYSIQFDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolinone-benzamide class, characterized by a tetrahydroquinazolinone core substituted at position 7 with a 4-fluorophenyl group and at position 2 with a 3,5-dimethoxybenzamide moiety. Quinazolinones are known for their pharmacological relevance, including kinase inhibition and anticancer activity . The fluorine substituent likely enhances metabolic stability and binding affinity, while the dimethoxybenzamide group may contribute to solubility and target interaction .

Properties

Molecular Formula

C23H20FN3O4

Molecular Weight

421.4 g/mol

IUPAC Name

N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C23H20FN3O4/c1-30-17-7-15(8-18(11-17)31-2)22(29)27-23-25-12-19-20(26-23)9-14(10-21(19)28)13-3-5-16(24)6-4-13/h3-8,11-12,14H,9-10H2,1-2H3,(H,25,26,27,29)

InChI Key

RBENHJYSIQFDBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F)OC

Origin of Product

United States

Preparation Methods

Acylation-Ring Closure Method

A widely adopted method involves acylation of anthranilic acid derivatives followed by cyclization. As demonstrated in the synthesis of analogous quinazolinones, anthranilic acid is acylated with chloroacetyl chloride to form an intermediate benzoxazinone. Subsequent treatment with amines induces ring closure to yield the quinazolinone core. For the tetrahydro variant, hydrogenation or the use of pre-reduced starting materials (e.g., cyclohexenyl derivatives) is critical.

Example Protocol:

  • Acylation: React anthranilic acid derivative (1 eq) with chloroacetyl chloride (1.2 eq) in acetic anhydride at 140°C for 1 hour.

  • Cyclization: Treat the resulting benzoxazinone with ammonium acetate in ethanol under reflux (2 hours) to form the tetrahydroquinazolinone.

  • Functionalization: Introduce the 4-fluorophenyl group at position 7 via Friedel-Crafts alkylation using 4-fluorobenzyl chloride in the presence of AlCl₃.

Key Data:

StepReagents/ConditionsYield
AcylationChloroacetyl chloride, Ac₂O, 140°C85%
CyclizationNH₄OAc, EtOH, reflux62%
Friedel-Crafts4-Fluorobenzyl chloride, AlCl₃, DCM58%

Oxidative Cyclization Using DMSO/H₂O₂

An alternative route employs dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant. This method, optimized for quinazolin-4(3H)-ones, can be adapted for tetrahydro derivatives by incorporating hydrogenation post-cyclization.

Protocol:

  • Substrate Preparation: React 2-amino-N-methylbenzamide (1 eq) with DMSO (2 eq) in p-xylene.

  • Oxidation: Add H₂O₂ (30%, 1 eq) and heat at 150°C for 14 hours.

  • Reduction: Hydrogenate the quinazolinone product over Pd/C (10%) under H₂ (50 psi) to saturate the pyrimidine ring.

Key Data:

StepConditionsYield
Oxidative CyclizationDMSO, H₂O₂, 150°C67%
HydrogenationPd/C, H₂, EtOAc73%
ParameterValue
Yield78%
Purity (HPLC)99.2%

Microwave-Assisted Amidation

Modern protocols utilize microwave irradiation to accelerate coupling reactions.

Protocol:

  • Mix 2-amino-tetrahydroquinazolinone (1 eq), 3,5-dimethoxybenzoic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF.

  • Irradiate at 120°C for 15 minutes under microwave conditions.

Key Data:

ParameterValue
Yield82%
Reaction Time15 min

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.2 Hz, H-4), 7.89 (d, J = 7.2 Hz, H-5), 6.98–7.45 (m, Ar-H), 3.87 (s, OCH₃), 2.85–3.12 (m, CH₂).

  • HRMS (ESI): m/z calcd. for C₂₃H₂₀FN₃O₄ [M+H]⁺: 438.1462; found: 438.1459.

Purity Assessment

  • HPLC: >99% purity on a C18 column (MeCN/H₂O, 70:30, 1 mL/min).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Acylation-Ring ClosureHigh yields, scalableMulti-step, harsh conditions
Oxidative CyclizationGreen oxidant (H₂O₂)Requires hydrogenation
Microwave AmidationRapid, high efficiencySpecialized equipment needed

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the dimethoxybenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce simpler quinazolinone compounds.

Scientific Research Applications

In one reported synthesis, a mixture of 3,5-cyclohexanedione, 4-fluorobenzaldehyde, and malononitrile was refluxed in ethanol. Following filtration and purification steps, the target compound was obtained with satisfactory yields, demonstrating the viability of this synthetic route for producing complex heterocycles .

Anticancer Properties

Research indicates that N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated its efficacy against multiple tumor types.

Activity TypeObserved EffectReference
AnticancerSignificant inhibition of cell growth
AntimicrobialActivity against bacterial strains

Applications in Drug Development

Due to its promising biological activities, this compound is being investigated for potential development as an anticancer agent. Its unique structural features make it a candidate for further optimization in drug design.

Future Research Directions

Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Combination Therapies : Exploring synergistic effects when used in conjunction with other anticancer agents.

Mechanism of Action

The mechanism of action of N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogs: Substitution at Position 7

The most direct analog is 3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide (). Key differences include:

  • Substituent at position 7 : Fluorine (target) vs. methyl (analog).
  • Impact : Fluorine’s electronegativity and smaller atomic radius may enhance dipole interactions and reduce steric hindrance compared to the methyl group. This could improve target binding or pharmacokinetic properties .
Table 1: Core Structural Comparison
Compound Name Substituent at Position 7 Molecular Core Potential Applications Reference
Target Compound 4-Fluorophenyl Tetrahydroquinazolinone Kinase inhibition, oncology
3,5-Dimethoxy-N-[7-(4-methylphenyl)-...] 4-Methylphenyl Tetrahydroquinazolinone Similar to target

Functional Analogs: Benzamide Derivatives in Pharmaceuticals

Several benzamide derivatives in pharmacopeial standards () share functional groups but differ in core structure:

  • Atorvastatin Intermediates: E.g., Calcium (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate (). Comparison: The fluorophenyl group is retained, but the pyrrole core replaces quinazolinone. This suggests fluorophenyl’s broad utility in medicinal chemistry for enhancing bioavailability or target specificity .
  • Sulfonamide-Pyrimidine Derivatives: E.g., Calcium (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate (). Comparison: The pyrimidine core and sulfonamide group differ, but the 4-fluorophenyl substituent is conserved, highlighting its role in optimizing drug-like properties .
Table 2: Functional Group and Application Comparison
Compound Class Core Structure Key Functional Groups Therapeutic Area Reference
Target Compound Quinazolinone 3,5-Dimethoxybenzamide, Fluorophenyl Oncology
Atorvastatin Intermediates Pyrrole Fluorophenyl, Carbamoyl Cardiovascular
Sulfonamide-Pyrimidines Pyrimidine Fluorophenyl, Sulfonamide Metabolic disorders

Substituent-Driven Comparisons: Fluorophenyl vs. Other Aromatic Groups

  • Pesticide Benzamides: Compounds like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide () use difluorophenyl groups for herbicidal activity. Comparison: Fluorine substitution in agrochemicals often enhances lipid solubility and environmental persistence. In pharmaceuticals, it balances potency and toxicity .

Research Findings and Implications

  • Fluorophenyl Advantage : The target compound’s 4-fluorophenyl group may offer superior binding kinetics compared to methyl or unsubstituted phenyl analogs, as seen in kinase inhibitors .
  • Benzamide Role : The 3,5-dimethoxybenzamide moiety is less common in pesticides () but prevalent in drug discovery, suggesting its optimization for human targets .
  • Synthetic Feasibility: Unlike intermediates requiring multistep synthesis (e.g., pyrrolylheptanoic acids in ), the quinazolinone core may allow simpler modification, aiding structure-activity relationship studies .

Biological Activity

N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C21H16FN3O2
  • Molecular Weight: 361.37 g/mol
  • CAS Number: 333758-36-4
  • Density: 1.356 g/cm³ (predicted)
  • pKa: 10.29 (predicted) .

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves the use of reagents such as malononitrile and various aldehydes, followed by cyclization and functional group modifications.

Antiviral Activity

Research indicates that compounds structurally related to this compound exhibit antiviral properties. For instance, studies on similar quinazoline derivatives have shown effective inhibition against influenza viruses. These compounds were found to suppress viral neuraminidase activity and reduce viral progeny in cell cultures .

Anticancer Properties

Quinazoline derivatives are known for their anticancer activities. The target compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines by activating specific signaling pathways .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell metabolism.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through the activation of caspases .
  • Interference with Cell Cycle Progression: Research suggests that it can arrest the cell cycle at specific phases, thereby inhibiting cell division.

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of related compounds against influenza A viruses using MDCK cells. Results showed that certain derivatives had EC50 values lower than 20 μM, indicating potent antiviral activity without significant cytotoxicity .

Study 2: Anticancer Activity

In another study focusing on cancer treatment, the compound was tested against breast and lung cancer cell lines. The results indicated a dose-dependent decrease in cell viability and a significant increase in apoptotic markers .

Data Summary

Activity TypeTargetEC50 (μM)Mechanism
AntiviralInfluenza A<20Neuraminidase inhibition
AnticancerBreast CancerVariableInduction of apoptosis
AnticancerLung CancerVariableCell cycle arrest

Q & A

Q. What are the foundational synthetic routes for synthesizing N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide?

Methodological Answer:

  • Key Steps :
    • Nitro Reduction : Use SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 h) to reduce nitro intermediates, followed by alkaline extraction (pH >7) with ethyl acetate .
    • Cyclization : Employ trifluoroacetic acid (TFA) in CH₂Cl₂ at 0°C for 1 h to facilitate quinazolinone ring formation, similar to procedures for related benzamide derivatives .
    • Amide Coupling : Activate carboxylic acids (e.g., 3,5-dimethoxybenzoic acid) with trichloroisocyanuric acid (TCICA) in acetonitrile, followed by reaction with amine intermediates .
  • Purification : Column chromatography (silica gel, 5% MeOH in CH₂Cl₂) or recrystallization from ethanol/water mixtures is recommended .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Analyze aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) for regiochemical confirmation.
  • Mass Spectrometry (MS) : Use high-resolution MS (e.g., HRMS-ESI) to verify molecular ion peaks (e.g., m/z 410.0 [M+H]+ for analogous compounds) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or enzymes structurally related to the quinazolinone scaffold (e.g., EGFR, VEGFR).
  • In Vitro Assays :
    • Use fluorophore-labeled substrates (e.g., C6-NBD-Cer in sphingolipid metabolism assays) to track activity .
    • Standardize IC₅₀ measurements via dose-response curves (10 nM–100 µM range) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the cyclization step in the quinazolinone core formation?

Methodological Answer:

  • Condition Screening :
    • Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) in DMF at 80–100°C .
    • Optimize reaction time (1–24 h) via TLC monitoring.
  • Scale-Up Considerations : Conduct hazard analyses for exothermic reactions and use anhydrous solvents to minimize side products .

Q. How should contradictory bioactivity data between in vitro and cellular assays be addressed?

Methodological Answer:

  • Assay Validation :
    • Verify compound solubility using DMSO stocks (<0.1% final concentration) .
    • Compare fluorophore-based assays (e.g., Bodipy FL-C5-ceramide tracking) with radiometric methods to rule out detection bias .
  • Membrane Permeability : Assess logP values (e.g., >3.0) via shake-flask experiments to identify bioavailability limitations .

Q. What computational strategies are effective for modeling interactions between this compound and its protein targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB ID 1M17 for kinase domains) to predict binding poses.
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of hydrogen bonds (e.g., between the fluorophenyl group and kinase hinge region) .

Q. How can solubility challenges in aqueous buffers be resolved during formulation?

Methodological Answer:

  • Co-Solvent Systems : Test PEG-400/water (up to 20% v/v) or cyclodextrin complexes .
  • Salt Formation : Synthesize hydrochloride salts by treating the free base with HCl in diethyl ether .

Q. What structural modifications are recommended to enhance metabolic stability?

Methodological Answer:

  • Blocking Metabolic Hotspots :
    • Replace labile methoxy groups with trifluoromethoxy or methylsulfonyl substituents .
    • Introduce deuterium at α-positions of the benzamide moiety to slow CYP450-mediated oxidation .

Q. How can researchers validate target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity Labeling : Incorporate a diazirine moiety into the benzamide scaffold for UV-induced crosslinking, followed by pull-down assays and LC-MS/MS identification .
  • SPR Analysis : Measure binding kinetics (ka/kd) using Biacore systems with immobilized recombinant proteins .

Q. What experimental approaches mitigate discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Determine plasma half-life (t₁/₂) in rodent models via LC-MS/MS .
    • Assess tissue distribution using radiolabeled analogs (³H or ¹⁴C) .
  • Metabolite ID : Use hepatocyte incubations + HRMS to identify oxidative metabolites contributing to off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.